molecular formula C27H25ClN4O3 B2905034 2-(2-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359017-39-2

2-(2-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2905034
CAS No.: 1359017-39-2
M. Wt: 488.97
InChI Key: NQSGTQRVIYMBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one features a pyrazolo[1,5-a]pyrazin-4(5H)-one core with two key substituents:

  • Position 2: A 2-butoxyphenyl group, contributing enhanced lipophilicity due to the butoxy chain.
  • Position 5: A methyloxazole moiety substituted with a 4-chlorophenyl group, introducing steric and electronic effects.

Pyrazolo-pyrazinone derivatives are often explored for pharmacological properties, including antimicrobial and anticancer activities .

Properties

IUPAC Name

2-(2-butoxyphenyl)-5-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O3/c1-3-4-15-34-25-8-6-5-7-21(25)22-16-24-27(33)31(13-14-32(24)30-22)17-23-18(2)35-26(29-23)19-9-11-20(28)12-10-19/h5-14,16H,3-4,15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSGTQRVIYMBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Compound Name Molecular Formula Substituents (Position 2) Substituents (Position 5) Molecular Weight Key Features
Target Compound : 2-(2-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Not explicitly stated* 2-butoxyphenyl (2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl Not explicitly stated* Long alkoxy chain (butoxy) enhances lipophilicity; 4-chlorophenyl on oxazole.
Analog 1 : 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one C₂₂H₂₂ClN₃O₃ 4-chlorophenyl 3,4-dimethoxyphenethyl 423.88 Partially saturated pyrazine ring (6,7-dihydro); methoxy groups increase polarity.
Analog 2 : 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one C₂₅H₂₁ClN₄O₄ 3,4-dimethoxyphenyl (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl 476.90 Meta-chloro substitution on oxazole; dimethoxy groups improve solubility.
Analog 3 : 5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one C₂₆H₂₄N₄O₄ 4-methoxyphenyl (2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl 456.50 Ethoxy chain shorter than butoxy; para-methoxy on phenyl enhances polarity.

Key Structural and Functional Differences

Alkoxy Chain Variations :

  • The target compound has a butoxy chain (4 carbons), which increases lipophilicity compared to ethoxy (2 carbons in Analog 3) or methoxy groups (Analogs 1 and 2). This may improve membrane permeability but reduce aqueous solubility .
  • Analog 1 uses a 3,4-dimethoxyphenethyl group, introducing polar methoxy groups that could enhance hydrogen bonding with biological targets .

Chlorophenyl Substitution: The target compound has a para-chlorophenyl group on the oxazole, whereas Analog 2 uses a meta-chlorophenyl substitution.

Core Saturation :

  • Analog 1 features a 6,7-dihydropyrazine ring, reducing aromaticity and possibly increasing conformational flexibility compared to the fully unsaturated core of the target compound .

Oxazole vs. Pyrimidine/Pyranopyrazole Moieties: Compounds like those in (pyrazolo[1,5-a]pyrimidines) differ in their heterocyclic cores, which can significantly impact electronic properties and biological interactions .

Q & A

Q. What are the typical synthetic routes and optimization strategies for synthesizing pyrazolo[1,5-a]pyrazine derivatives with substituted oxazole and aryl groups?

  • Methodological Answer: Synthesis involves multi-step reactions:

Oxazole Intermediate Formation: React chlorinated aromatic compounds (e.g., 4-chlorophenyl derivatives) with methoxy-substituted phenols under acidic conditions to form oxazole rings .

Pyrazole Core Assembly: Couple oxazole intermediates with pyrazolo[1,5-a]pyrazine precursors via nucleophilic substitution or palladium-catalyzed cross-coupling .

Final Functionalization: Introduce substituents (e.g., butoxyphenyl groups) using alkylation or Mitsunobu reactions.

  • Optimization: Use polar aprotic solvents (DMF, DMSO) at 60–80°C for coupling steps, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and integration ratios (e.g., distinguishing methyloxazolyl protons at δ 2.1–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H]+ ion for C26H25ClN4O3: ~507.15 g/mol) .
  • X-ray Crystallography: Resolve stereochemistry and packing interactions, particularly for chiral centers or strained ring systems .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer:
  • Anticancer Activity: MTT assays on cancer cell lines (e.g., A549, MCF-7) with IC50 determination; compare with structurally similar compounds (e.g., pyrazolo-pyrazines with IC50 values ranging 5–50 µM) .
  • Enzyme Inhibition: Fluorescence-based kinase inhibition assays (e.g., EGFR or VEGFR2) using ATP-competitive binding protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodological Answer:

Systematic Substituent Variation: Modify the butoxyphenyl chain length (e.g., ethoxy vs. propoxy) and oxazole methyl groups to assess hydrophobicity and steric effects .

Biological Testing: Compare IC50 values across analogs (see example table below) to identify critical functional groups.
Example SAR Table:

Substituent (R1)Oxazole Methyl (R2)IC50 (µM)
ButoxyphenylYes12.3
EthoxyphenylNo>50
Data adapted from analogs in

Q. How can contradictory data on biological activity across similar compounds be resolved?

  • Methodological Answer:
  • Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Computational Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinase domains), identifying key interactions (e.g., hydrogen bonds with oxazole nitrogen) .
  • Metabolic Stability Tests: Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. What computational methods are suitable for predicting electron density and reactivity of this compound?

  • Methodological Answer:
  • Multiwfn Analysis: Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions (e.g., high electron density at pyrazine N-atoms) .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict reaction sites (e.g., susceptibility to electrophilic attack at the oxazole ring) .

Q. How can crystallographic data resolve conformational ambiguities in the pyrazolo-pyrazine core?

  • Methodological Answer:
  • Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (solvent: DCM/hexane) and analyze dihedral angles between aryl rings (e.g., pyrazolo-pyrazine vs. oxazole planes typically show angles of 16–85°) .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H⋯O bonds) influencing packing and stability .

Methodological Notes for Data Contradiction Analysis

  • Conflicting Synthesis Yields: Reproduce reactions with controlled moisture levels (e.g., under argon) to address discrepancies in oxazole intermediate yields .
  • Divergent Biological Results: Cross-validate using orthogonal assays (e.g., Western blotting for kinase inhibition alongside MTT data) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.